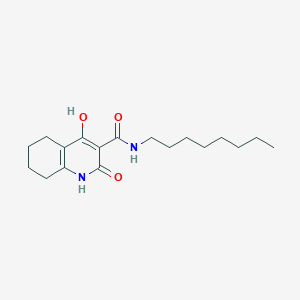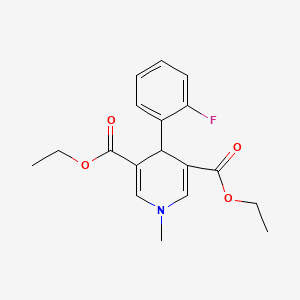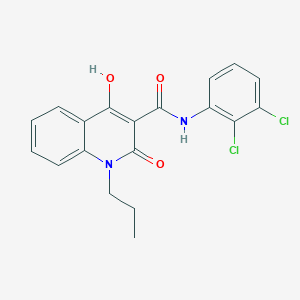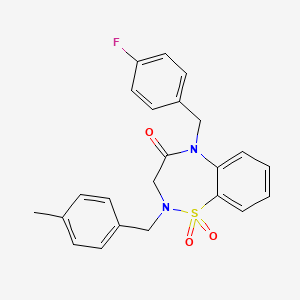
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through various methods. One common approach involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is typically carried out in diphenyl ether . Another method involves the acylation of commercially available anthranilate derivatives using malonyl chloride or monoethyl malonate, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic methodologies. These methods aim to produce highly pure N-1 substituted 4-quinolone-3-carboxamides with excellent yields. The use of green and efficient synthetic methodologies is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, the oxidation of the compound may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinoline derivatives with enhanced biological activities, while substitution reactions may introduce various functional groups to the compound .
Applications De Recherche Scientifique
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocyclic compounds. In biology and medicine, it is explored for its potential as an antibacterial, antitubercular, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline scaffold allows it to bind to enzymes and receptors, modulating their activities. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include other 4-hydroxy-2-quinolones and their derivatives. Examples include 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and their N-substituted analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique octyl substitution at the N-position. This modification enhances its lipophilicity and potentially improves its biological activities, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-hydroxy-N-octyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-9-12-19-17(22)15-16(21)13-10-7-8-11-14(13)20-18(15)23/h2-12H2,1H3,(H,19,22)(H2,20,21,23) |
Clé InChI |
SIXDYAGKZWQITH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11209400.png)


![Prop-2-en-1-yl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209410.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11209416.png)
![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11209421.png)
![N-(2,2-dimethoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209441.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B11209445.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B11209447.png)
![5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11209453.png)
![(3-Ethoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B11209465.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11209471.png)
